tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
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Overview
Description
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate: is a chemical compound with a unique bicyclic structure. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new medications for various diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)methylcarbamate
- tert-butyl N-(2-azabicyclo[2.2.2]octan-1-yl)methylcarbamate
- tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Uniqueness: tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate is unique due to its specific bicyclic structure and the position of the tert-butyl carbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRLWLHDGBGFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-92-9 |
Source
|
Record name | tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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